2-(4-Bromophenyl)ethanol
Overview
Description
2-(4-Bromophenyl)ethanol is an organic compound with the molecular formula C8H9BrO. It is a clear, colorless to slightly yellow liquid at room temperature. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(4-Bromophenyl)ethanol can be synthesized through several methods. One common method involves the reduction of 2-(4-bromophenyl)acetaldehyde using sodium borohydride in methanol. Another method includes the Grignard reaction, where 4-bromobenzyl chloride reacts with magnesium in dry ether to form the Grignard reagent, which is then treated with formaldehyde to yield this compound .
Industrial Production Methods: In industrial settings, the compound is often produced through the catalytic hydrogenation of 2-(4-bromophenyl)acetaldehyde. This method is preferred due to its efficiency and scalability .
Types of Reactions:
Oxidation: this compound can be oxidized to 2-(4-bromophenyl)acetaldehyde using oxidizing agents such as pyridinium chlorochromate.
Reduction: The compound can be reduced to 2-(4-bromophenyl)ethane using strong reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products Formed:
Oxidation: 2-(4-Bromophenyl)acetaldehyde.
Reduction: 2-(4-Bromophenyl)ethane.
Substitution: 2-(4-Bromophenyl)ethyl chloride.
Scientific Research Applications
2-(4-Bromophenyl)ethanol is widely used in scientific research due to its versatility:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It is a precursor in the synthesis of drugs with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)ethanol depends on its application. In biochemical assays, it acts as a substrate for enzymes, undergoing specific transformations that can be monitored to study enzyme activity. In organic synthesis, it participates in various reactions, such as oxidation and reduction, where it acts as a reactant or intermediate .
Comparison with Similar Compounds
- 2-(4-Chlorophenyl)ethanol
- 2-(4-Fluorophenyl)ethanol
- 2-(4-Methylphenyl)ethanol
Comparison: 2-(4-Bromophenyl)ethanol is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and methyl analogs. The bromine atom makes the compound more reactive in nucleophilic substitution reactions, allowing for a broader range of chemical transformations .
Properties
IUPAC Name |
2-(4-bromophenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c9-8-3-1-7(2-4-8)5-6-10/h1-4,10H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMOSJSPFNDUAFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00196871 | |
Record name | p-Bromophenethyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00196871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4654-39-1 | |
Record name | 2-(4-Bromophenyl)ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4654-39-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Bromophenethyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004654391 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Bromophenethyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00196871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-bromophenethyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.812 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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